Product packaging for Aminodantrolene(Cat. No.:CAS No. 14663-28-6)

Aminodantrolene

Cat. No.: B1240726
CAS No.: 14663-28-6
M. Wt: 284.27 g/mol
InChI Key: UXUTWFLSENWVIM-FRKPEAEDSA-N
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Description

Aminodantrolene (CAS 14663-28-6) is a significant reduced metabolite of the skeletal muscle relaxant Dantrolene, formed in the liver via reductive metabolic pathways . With the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol to 284.28 g/mol, it is a key compound for researchers studying the pharmacokinetics, metabolic fate, and biotransformation of Dantrolene . Dantrolene itself is a ryanodine receptor (RYR) antagonist that inhibits calcium ion release from the sarcoplasmic reticulum, and it is the primary clinical treatment for malignant hyperthermia . Investigating the properties and activity of its metabolites, including this compound, is crucial for a comprehensive understanding of the drug's complete pharmacological profile and mechanisms within the body . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O3 B1240726 Aminodantrolene CAS No. 14663-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWFLSENWVIM-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163423
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-28-6
Record name Aminodantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINODANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Formation and Metabolic Pathways of Aminodantrolene

Primary Formation from Dantrolene (B1669809) Nitro-Reduction

The principal pathway for the formation of aminodantrolene is through the nitro-reduction of its parent compound, dantrolene. smolecule.commeadowsvets.co.uknih.govru.nl This process involves the conversion of the nitro group on the phenyl ring of dantrolene to an amino group, resulting in this compound. smolecule.com This transformation is accomplished through both enzymatic and chemical means.

Enzymatic Reduction Mechanisms

In the human body, the reduction of dantrolene to this compound is primarily an enzymatic process occurring in the liver. smolecule.comiunajaf.edu.iq Specifically, this reductive activity has been located in the cytosolic fraction of liver cells, rather than in the microsomes. researchgate.netnih.gov

Research has identified Aldehyde Oxidase 1 (AOX1) as a key enzyme responsible for the cytosolic reduction of dantrolene. researchgate.netnih.govannualreviews.org AOX1, a molybdo-flavoenzyme, facilitates this reduction. annualreviews.org Studies have shown that the presence of N1-methylnicotinamide, an electron donor for AOX1, increases the formation of this compound. researchgate.netnih.gov Furthermore, potent inhibitors of AOX1 have been demonstrated to suppress this metabolic reaction, solidifying the role of AOX1 in dantrolene reduction. researchgate.netnih.gov The reduction of dantrolene by AOX1 is believed to be a three-step process, similar to the reduction of other nitroaromatic compounds. researchgate.net

Role of Aldehyde Oxidase 1 (AOX1) in Cytosolic Reduction

Chemical Reduction Approaches

Outside of biological systems, this compound can be synthesized through chemical reduction methods. This approach offers greater control over the reaction conditions. Common reducing agents used for this purpose include sodium borohydride (B1222165) or lithium aluminum hydride, which effectively convert the nitro group of dantrolene into an amino group under controlled laboratory conditions. smolecule.com

Subsequent Metabolic Transformations of this compound

Following its formation, this compound undergoes further metabolic changes, with acetylation being a key transformation. smolecule.commeadowsvets.co.uknih.govresearchgate.net

Acetylation to Acetylthis compound (F-490 / Reduced Acetylated Derivative)

This compound is metabolized into acetylthis compound, a compound also known as F-490 or the reduced acetylated derivative. meadowsvets.co.uknih.govru.nlresearchgate.net This acetylation reaction is a significant step in the metabolic pathway of dantrolene. smolecule.comresearchgate.net Research has identified N-acetyltransferase 2 (NAT2) as the primary enzyme responsible for the acetylation of this compound, showing much higher activity than N-acetyltransferase 1 (NAT1). researchgate.netnih.gov This acetylation blocks the inhibitory effects that this compound might have on the hepatic mixed-function oxidase system. nih.gov

Role of N-acetyltransferases (e.g., NAT2)

Following its formation, this compound undergoes acetylation to form acetylthis compound. smolecule.com This reaction is catalyzed by N-acetyltransferases (NATs), with N-acetyltransferase 2 (NAT2) playing a particularly significant role. smolecule.comresearchgate.netnih.gov Research has shown that the formation of acetylthis compound from this compound is detected at high levels in recombinant NAT2, more so than in NAT1. researchgate.netnih.gov

N-acetyltransferases are crucial phase II metabolizing enzymes that facilitate the transfer of an acetyl group from acetyl-CoA to various xenobiotic compounds. wikipedia.orgmdpi.com This process, known as a ping-pong bi-bi reaction, involves two main steps: the initial acetylation of the enzyme, followed by the transfer of the acetyl group to the acceptor substrate. wikipedia.orgmdpi.com The activity of NAT2 is subject to genetic polymorphisms, which can lead to inter-individual variations in the rate of drug metabolism. wikipedia.orgpharmgkb.org

Formation of Reactive Intermediates

The metabolism of this compound can lead to the formation of reactive intermediates, which are short-lived, high-energy molecules. smolecule.comlumenlearning.com These intermediates are of interest due to their potential to interact with cellular components.

Hydroxylamine (B1172632) Generation

One of the key reactive intermediates formed during dantrolene metabolism is hydroxylamine. smolecule.comresearchgate.netnih.gov A glutathione (B108866) trapping assay has revealed that hydroxylamine is formed via the aldehyde oxidase 1 (AOX1)-dependent reduction of dantrolene, rather than through the hydroxylation of this compound. researchgate.netnih.gov This indicates that the generation of this reactive species is an integral part of the initial reductive metabolism of the parent compound, dantrolene, which then leads to the formation of this compound. researchgate.netnih.govnih.gov

Research on Metabolic Fate and Disposition

The metabolic fate of this compound is intertwined with that of its parent compound, dantrolene. Dantrolene is metabolized in the liver through both oxidative and reductive pathways. nih.gov The reductive pathway leads to the formation of this compound, which is then acetylated. nih.govijrrjournal.comfrontiersin.org

Studies have identified aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2) as the primary enzymes responsible for dantrolene metabolism in humans. researchgate.netnih.gov Dantrolene reductase activity has been detected in the liver cytosol, and its formation is increased in the presence of an electron donor to AOX1. researchgate.netnih.gov This supports the role of AOX1 in the initial reduction of dantrolene to this compound. researchgate.netnih.gov Subsequently, NAT2 is responsible for the acetylation of this compound. researchgate.netnih.gov

The table below summarizes the key enzymes and their roles in the metabolism of this compound and its precursor.

EnzymeRole in MetabolismResearch Findings
Aldehyde Oxidase 1 (AOX1) Reduction of dantrolene to form this compound and hydroxylamine.AOX1-dependent reduction is a key step in dantrolene metabolism. researchgate.netnih.gov
N-acetyltransferase 2 (NAT2) Acetylation of this compound to form acetylthis compound.Shows higher activity in this acetylation compared to NAT1. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Aminodantrolene Action

Interactions with Intracellular Calcium Release Channels

Aminodantrolene's influence on intracellular calcium dynamics is a key area of research, particularly its interactions with calcium release channels in the sarcoplasmic reticulum. smolecule.com

This compound is recognized for its role in modulating calcium release from the sarcoplasmic reticulum (SR), an essential organelle for calcium storage and release in muscle cells. smolecule.com Similar to its parent compound, dantrolene (B1669809), this compound is thought to contribute to muscle relaxation by inhibiting this calcium release. smolecule.com This action disrupts the excitation-contraction coupling process, a fundamental mechanism for muscle contraction. smolecule.com The modulation of SR calcium dynamics is central to understanding its physiological effects. plos.orgmdpi.com

The ryanodine (B192298) receptor (RyR), a major calcium release channel on the sarcoplasmic reticulum, is a primary target for dantrolene and its metabolites. nih.govmdpi.comscribd.com Research indicates that dantrolene and its analogues can inhibit the binding of [3H]ryanodine to sarcoplasmic reticulum vesicles, suggesting a direct or indirect interaction with the RyR complex. researchgate.netresearchgate.netnih.gov However, the precise nature of this interaction and the activity of this compound itself have been subject to investigation, with some studies reporting nuanced or even inactive effects in certain experimental contexts. researchgate.netnih.gov

For instance, while dantrolene has been shown to inhibit [3H]ryanodine binding, studies with this compound have explored its comparative ability to modulate the receptor. researchgate.net Some research has indicated that dantrolene's inhibitory action is selective for skeletal muscle RyR1 and RyR3 isoforms, with the cardiac RyR2 isoform being largely unresponsive under normal conditions. mdpi.com There is also evidence to suggest that the binding site for dantrolene might be on the SR membrane, but distinct from the purified ryanodine receptor itself. nih.govnih.gov This has led to ongoing research to fully elucidate the specific binding sites and the complete mechanism of action for both dantrolene and its metabolite, this compound. mdpi.comresearchgate.netnih.gov

Modulation of Sarcoplasmic Reticulum Calcium Dynamics

Effects on Excitation-Contraction Coupling Research

Excitation-contraction (E-C) coupling is the physiological process that links muscle excitation (an action potential) to muscle contraction. frontiersin.orgrevistabiomedica.org this compound, through its modulation of calcium release from the sarcoplasmic reticulum, is a valuable tool in the study of this fundamental process. smolecule.com By inhibiting the release of calcium, this compound effectively uncouples muscle excitation from contraction, allowing researchers to investigate the intricate steps involved in this pathway. smolecule.comnih.gov

Studies on dantrolene, the parent compound of this compound, have shown that it can suppress the depolarization-induced increase in intracellular calcium concentration without significantly altering the voltage-sensing mechanisms in the muscle fiber. nih.govnih.gov This selective inhibition of calcium release provides a specific means to probe the role of the sarcoplasmic reticulum and the ryanodine receptor in E-C coupling. nih.govfondazionetelethon.it The actions of this compound are presumed to be similar, making it relevant in research aimed at understanding the molecular machinery of muscle function and dysfunction. smolecule.com

Role in Hepatic Cellular Processes and Toxicity Mechanisms

This compound plays a significant role in hepatic cellular processes, primarily through its involvement in the metabolism of dantrolene and its contribution to potential liver toxicity. smolecule.comnih.gov

Research has shown that this compound can inhibit certain hepatic microsomal enzymes. smolecule.com This inhibition can have implications for the metabolism of other drugs that are processed by these same enzymes, potentially leading to altered drug efficacy or toxicity. gpnotebook.com The formation of this compound occurs in the liver cytosol through the action of enzymes like aldehyde oxidase 1 (AOX1). researchgate.netnih.gov While dantrolene itself is metabolized by cytochrome P450 enzymes in the microsomes, its metabolite, this compound, has been reported to inhibit the hepatic mixed-function oxidase system. nih.govnih.gov

Enzyme/SystemRole in this compound Metabolism/InteractionReference
Aldehyde Oxidase 1 (AOX1)Catalyzes the reduction of dantrolene to this compound in the liver cytosol. researchgate.netnih.gov
N-acetyltransferase 2 (NAT2)Catalyzes the acetylation of this compound to acetylthis compound. researchgate.netnih.gov
Hepatic Mixed-Function Oxidase SystemInhibited by this compound. nih.gov
Cytochrome P450 (CYP) EnzymesInvolved in the hydroxylation of the parent compound, dantrolene. nih.gov

The metabolism of dantrolene to this compound and subsequent reactive intermediates is a key factor in its potential to cause drug-induced liver injury (DILI). smolecule.comnih.govresearchgate.net The formation of a hydroxylamine (B1172632) intermediate during the metabolic reduction of dantrolene is thought to be associated with this liver injury. researchgate.netnih.gov This has made dantrolene and its metabolites, including this compound, relevant subjects in the study of DILI models. nih.govnih.govbiomedpharmajournal.orghumanspecificresearch.org

Understanding the enzymatic pathways leading to the formation of this compound and its subsequent metabolites is crucial for elucidating the mechanisms of dantrolene-induced hepatotoxicity. researchgate.netnih.gov Specifically, the roles of aldehyde oxidase 1 (AOX1) in the reduction of dantrolene and N-acetyltransferase 2 (NAT2) in the acetylation of this compound have been identified as key determinants in this process. researchgate.netnih.gov

MetabolitePrecursorRole in Liver Injury ModelsReference
This compoundDantroleneIntermediate metabolite, can be further metabolized to potentially toxic compounds. smolecule.comresearchgate.netnih.gov
Acetylthis compoundThis compoundProduct of this compound acetylation. researchgate.netnih.gov
HydroxylamineDantroleneReactive intermediate formed during reduction, associated with liver injury. researchgate.netnih.gov

Enzyme Inhibition in Hepatic Microsomes

Investigations into Cellular and Molecular Signaling Pathways

This compound, a principal metabolite of the muscle relaxant dantrolene, has been a subject of investigation to understand its own distinct molecular and cellular activities. nih.govannualreviews.org Research has focused on elucidating how it interacts with key signaling pathways, particularly those involved in calcium homeostasis and oxidative stress, often in comparison to its well-studied parent compound.

Calcium-Dependent Signaling Research

Calcium ions (Ca²⁺) are critical second messengers that regulate a vast array of cellular processes. nih.gov Investigations into this compound's mechanism have revealed a nuanced interaction with the cellular machinery that controls Ca²⁺ flux, distinguishing it from dantrolene.

A pivotal study examined the effects of this compound alongside dantrolene and azumolene (B1235849) on the primary calcium channels in skeletal muscle: the dihydropyridine (B1217469) receptors (DHPR) of the transverse tubules and the ryanodine receptors (RyR) of the sarcoplasmic reticulum. nih.gov The research showed that while all three hydantoin (B18101) compounds inhibited the binding of a radiolabeled dihydropyridine ([³H]PN200-110) to DHPRs, their effects on ryanodine receptors were markedly different. nih.gov Specifically, while dantrolene and azumolene produced a small inhibition of [³H]ryanodine binding, this compound was found to be "essentially inert" in this regard. nih.gov

This suggests a preferential interaction of this compound with the dihydropyridine receptors, which function as voltage-gated L-type calcium channels, rather than the ryanodine receptors, which are the primary calcium release channels of the sarcoplasmic reticulum. nih.govscribd.com This finding is significant because the established mechanism for dantrolene involves direct or indirect inhibition of the ryanodine receptor to decrease the release of intracellular calcium. scribd.com The inertness of this compound at the ryanodine receptor indicates a divergent mechanism of action within the calcium-dependent signaling cascade. nih.gov

Table 1: Comparative Effects of Hydantoin Compounds on Muscle Calcium Channel Receptors

CompoundTarget ReceptorEffect Observed in Porcine Skeletal Muscle
This compound Dihydropyridine Receptor (L-type Ca²⁺ Channel)Inhibition of [³H]PN200-110 binding. nih.gov
Ryanodine Receptor (SR Ca²⁺ Release Channel)Essentially inert; no significant inhibition of [³H]ryanodine binding. nih.gov
Dantrolene Dihydropyridine Receptor (L-type Ca²⁺ Channel)Inhibition of [³H]PN200-110 binding. nih.gov
Ryanodine Receptor (SR Ca²⁺ Release Channel)Small inhibition (<25%) of [³H]ryanodine binding at 100 µM concentration. nih.gov
Azumolene Dihydropyridine Receptor (L-type Ca²⁺ Channel)Potent inhibition of [³H]PN200-110 binding (3-5 times more potent than dantrolene or this compound). nih.gov
Ryanodine Receptor (SR Ca²⁺ Release Channel)Small inhibition (<25%) of [³H]ryanodine binding at 100 µM concentration. nih.gov

Impact on Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidant defenses. frontiersin.orgmdpi.com ROS can damage vital cellular components like lipids, proteins, and DNA. wikipedia.org

Direct research specifically detailing the impact of this compound on oxidative stress pathways is limited. However, insights can be drawn from studies on its parent compound, dantrolene, which is metabolized to this compound via reductive pathways in the liver. nih.gov

Studies on dantrolene have demonstrated clear antioxidant properties. researchgate.netnih.gov In one investigation, pretreatment with dantrolene sodium significantly reduced levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in rats with ethanol-induced gastric lesions. researchgate.net In the same study, dantrolene administration significantly increased the activity of the crucial antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.net Other research has shown that dantrolene possesses strong antioxidant activity by inhibiting the peroxidation of linoleic acid and has significant reducing power, though its direct free-radical scavenging activity was not statistically significant in one study. nih.gov In a cellular model of Alzheimer's disease, dantrolene treatment led to lower cellular peroxide levels, offering protection against oxidative stress. nih.gov

While these findings highlight the antioxidant potential of the parent molecule, it cannot be assumed that this compound possesses identical properties. The structural change from a nitro group in dantrolene to an amino group in this compound could alter its redox potential and interaction with oxidative stress pathways. Further research is required to specifically characterize the antioxidant or pro-oxidant effects of this compound itself.

Table 2: Documented Antioxidant Effects of the Parent Compound, Dantrolene

Oxidative Stress Marker/EnzymeEffect of DantroleneExperimental Model
Malondialdehyde (MDA) Decreased levels. researchgate.netnih.govEthanol-induced gastric lesions in rats. researchgate.net
Superoxide Dismutase (SOD) Increased activity. researchgate.netEthanol-induced gastric lesions in rats. researchgate.net
Glutathione Peroxidase (GSH-Px) Increased activity. researchgate.netnih.govEthanol-induced gastric lesions in rats. researchgate.net
Lipid Peroxidation Strong inhibition. researchgate.netnih.govLinoleic acid emulsion system. nih.gov
Cellular Peroxides Lowered levels. nih.govIn vitro Alzheimer's disease model. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound "this compound" according to the detailed structure you have provided.

The existing body of research overwhelmingly concentrates on its parent compound, Dantrolene. This compound is primarily identified and discussed in the context of being a metabolite of Dantrolene. nih.govmeadowsvets.co.ukukessays.comscribd.com

While there are mentions of this compound having some muscle relaxant properties, the available data is insufficient to populate the specific sections and subsections of your outline. nih.govmeadowsvets.co.uk Detailed, dedicated studies on this compound's independent contributions to muscle physiology, its specific role in malignant hyperthermia models, and its effects in neurological research models (including calcium homeostasis and neuroprotection) are not available in the public domain. The extensive research findings required to fulfill your request exist for Dantrolene, but not for this compound itself.

Generating the article under these constraints would not meet the standards of scientific accuracy and thoroughness required.

Calcium Homeostasis in Neuronal Injury Models (e.g., excitotoxicity, ischemia)

Contributions to Drug Metabolism and Drug-Drug Interaction Research

This compound, a principal metabolite of the muscle relaxant dantrolene, plays a significant role in the study of drug metabolism and drug-drug interactions. smolecule.comundip.ac.id Its formation and subsequent biochemical transformations are central to understanding the metabolic fate of its parent compound and have implications for co-administered therapies.

Research has established that this compound is formed from dantrolene through a nitroreduction reaction. annualreviews.orgmdpi.com This metabolic process primarily occurs in the liver. smolecule.com Detailed investigations have identified the specific enzymes responsible for this conversion. While early studies pointed towards the involvement of cytochrome P450 enzymes, more recent evidence highlights that the reduction of dantrolene to this compound is predominantly catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1). smolecule.comresearchgate.netnih.gov The formation of this compound was found to be significantly increased in the presence of N¹-methylnicotinamide, an electron donor for AOX1, confirming the enzyme's major role. annualreviews.orgresearchgate.net In contrast, dantrolene reductase activity was not detected in human liver microsomes, where many cytochrome P450 enzymes are located. researchgate.netresearchgate.net

Once formed, this compound undergoes further metabolism. A key pathway is acetylation, which converts this compound to acetylthis compound. smolecule.comresearchgate.net This reaction is catalyzed by N-acetyltransferase 2 (NAT2), another important enzyme in drug metabolism. researchgate.net The metabolic cascade from dantrolene to this compound and then to acetylthis compound is a critical area of research, particularly because reactive intermediates, such as hydroxylamine, may be generated during the process. smolecule.comresearchgate.netethernet.edu.et

The study of this compound has provided valuable insights into drug-drug interactions. This compound itself has been shown to inhibit the hepatic mixed-function oxidase (MFO) system, which is a component of the cytochrome P450 enzyme system. nih.gov This inhibition can potentially alter the metabolism of other drugs that are substrates for these enzymes. However, the subsequent acetylation of this compound to acetylthis compound appears to block this inhibitory effect. nih.gov Consequently, this compound serves as a useful marker compound for evaluating the activity of metabolic enzymes like AOX1 and N-acetyltransferases. smolecule.com

The metabolic pathway of dantrolene, involving this compound, is also a key consideration in predicting drug-drug interactions. Since dantrolene metabolism is influenced by enzymes like CYP3A4, co-administration with drugs that inhibit or induce this enzyme can alter dantrolene's plasma concentrations, and by extension, the formation of this compound. medscape.com For example, substances that inhibit CYP3A4 could potentially increase dantrolene levels, while inducers could decrease them. medscape.com

Table 1: Metabolic Pathway of this compound

This table details the sequential metabolic conversion of dantrolene, leading to the formation of this compound and its subsequent metabolite.

Precursor CompoundMetabolic ReactionResulting MetabolitePrimary Enzyme(s) Involved
DantroleneNitroreductionThis compound Aldehyde Oxidase 1 (AOX1)
This compound AcetylationAcetylthis compoundN-acetyltransferase 2 (NAT2)
This compound OxidationHydroxylamineAldehyde Oxidase 1 (AOX1)

Table 2: Key Enzymes in this compound Metabolism

This table summarizes the primary enzymes involved in the formation and transformation of this compound.

EnzymeCellular LocationRole in Metabolism
Aldehyde Oxidase 1 (AOX1)CytosolCatalyzes the reduction of dantrolene to this compound. annualreviews.orgresearchgate.net
N-acetyltransferase 2 (NAT2)CytosolCatalyzes the acetylation of this compound to acetylthis compound. researchgate.net
Cytochrome P450 (CYP) SystemMicrosomesPotentially involved in dantrolene metabolism and subject to inhibition by this compound. smolecule.comnih.gov

Analytical Methodology

Techniques for Detection and Quantification

The detection and quantification of aminodantrolene in biological matrices are essential for pharmacokinetic and metabolic studies. Several analytical methods are employed:

High-Performance Liquid Chromatography (HPLC) : HPLC with ultraviolet (UV) detection is a standard method for analyzing dantrolene (B1669809) and its metabolites. nih.gov This technique separates compounds in a mixture, allowing for their individual quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This highly sensitive and specific method couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is used for precise identification and quantification. A specific mass transition for this compound has been reported as m/z 285.15 → 186.0. nih.gov

Electrochemical Methods : Techniques like voltammetry have been used to study the reduction and oxidation behavior of dantrolene, providing insights into the electrochemical processes that lead to the formation of this compound. mdpi.com

Spectrofluorimetry : This method can be used for the analysis of dantrolene after a reduction step, which forms a fluorescent product. nih.gov

Glutathione (B108866) Trapping Assays : This specialized technique is used to detect the formation of short-lived, reactive metabolites, such as the hydroxylamine (B1172632) intermediate formed during dantrolene reduction. researchgate.netnih.gov

Studies on Skeletal Muscle Contraction and Relaxation Mechanisms

Challenges in Analytical Measurement

The analysis of this compound presents certain challenges.

Derivatization : Due to the polar nature of the primary amino group, derivatization may be required to improve its chromatographic properties (e.g., reduce peak tailing) for analysis by gas chromatography (GC) or even some HPLC methods. cdc.gov

Stability : Some metabolites in the dantrolene pathway are known to be unstable. For instance, the acetylated form of this compound has been reported to be light-sensitive, which requires special handling and storage of samples to ensure accurate measurements. ru.nl

Advanced Research Methodologies for Aminodantrolene Studies

Synthetic Chemistry Approaches for Aminodantrolene and Analogues

The synthesis of this compound and its analogues is fundamental to enabling detailed pharmacological and toxicological studies. Methodologies range from classical chemical reductions to advanced catalytic and labeling techniques.

The primary route to this compound is through the reduction of its parent compound, dantrolene (B1669809). smolecule.comresearchgate.netfrontiersin.org This transformation can be achieved via enzymatic or chemical means. smolecule.com Enzymatic reduction often utilizes liver microsomes or cytosolic fractions containing enzymes like aldehyde oxidase (AOX1) or cytochrome P450. smolecule.comresearchgate.net Chemical reduction methods offer greater control and can be performed using agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

For creating a library of dantrolene analogues, which can then be converted to their corresponding amino derivatives, more versatile synthetic strategies are employed. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, have been pivotal in developing a general synthesis for dantrolene analogues with diverse substituents on the phenyl ring. researchgate.netresearchgate.net These methods typically involve coupling an aryl-tin (Stille) or aryl-boronic acid (Suzuki) compound with a suitable furan-containing partner to construct the core structure, which can subsequently be elaborated to form the hydantoin (B18101) ring and then reduced to the this compound analogue. researchgate.net The original synthesis of dantrolene itself involved a modified Meerwein arylation, a copper-catalyzed reaction of a diazonium salt with furfural. wikipedia.org

Isotope labeling is a critical tool for studying the metabolic pathways, tissue distribution, and pharmacokinetics of dantrolene and its metabolites like this compound. openmedscience.com Various isotopes have been incorporated into dantrolene and its analogues to facilitate their detection and quantification in biological systems.

Radiolabeling with tritium (B154650) ([³H]) has been used to create high-specific-activity probes for receptor binding studies. For instance, [³H]azidodantrolene, a photoaffinity analogue, was synthesized to identify dantrolene binding sites in skeletal muscle sarcoplasmic reticulum. acs.orgnih.gov The synthesis involved the reduction of an ester precursor with a custom-synthesized, tritium-labeled lithium triethylborotritide. acs.orgnih.gov

For non-invasive imaging techniques like Positron Emission Tomography (PET), dantrolene has been labeled with short-lived positron-emitting isotopes such as carbon-11 (B1219553) ([¹¹C]) and nitrogen-13 (B1220869) ([¹³N]). openmedscience.comnih.govresearchgate.net [¹¹C]-labeled dantrolene has been prepared using [¹¹C]phosgene in a one-pot sequence. openmedscience.comresearchgate.net Similarly, [¹³N]dantrolene has been synthesized using no-carrier-added [¹³N]ammonia as the labeling agent. openmedscience.comnih.gov These radiolabeled compounds are invaluable for in vivo imaging studies, for example, to investigate the role of transport proteins like the breast cancer resistance protein (BCRP) in drug disposition. openmedscience.comnih.gov

Development of General Synthesis Methods (e.g., Palladium-catalyzed cross-coupling)

Analytical Chemistry Techniques for Identification and Quantification

Accurate identification and quantification of this compound in various matrices are crucial for metabolic and toxicological research. A combination of chromatographic, spectrometric, and computational methods is utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dantrolene and its metabolites. nih.govsci-hub.se Early methods established the capability of HPLC to separate dantrolene from its major metabolites, including the precursor to this compound, in plasma and urine. nih.gov More advanced methods, such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offer enhanced sensitivity and specificity for simultaneous quantification of dantrolene and other compounds in human plasma. sci-hub.se

A powerful approach for studying reactive metabolites and degradation products involves coupling electrochemistry (EC) with mass spectrometry (MS). mdpi.com Online EC-MS with a quadrupole time-of-flight (QTOF) mass analyzer has been used to simulate the metabolic oxidation and reduction of dantrolene. mdpi.com This technique allows for the generation and immediate identification of products like this compound and its hydroxylamine (B1172632) intermediate using High-Resolution Mass Spectrometry (HRMS). mdpi.com Voltammetric methods, such as differential pulse polarography, have also been developed for the concurrent analysis of dantrolene and its active metabolites in plasma. tandfonline.com

Table 1: Key Analytical Methods for this compound and Related Compounds

Analytical Technique Application Key Findings Reference(s)
HPLC Determination of dantrolene and metabolites in plasma and urine. Capable of separating parent drug from major metabolites. nih.gov
UPLC-MS/MS Simultaneous quantification of dantrolene in human plasma. Rapid, sensitive, and specific method for bioanalysis. sci-hub.se
EC-MS-QTOF Identification of oxidative and reductive degradation products. Generated and identified this compound and hydroxylamine intermediates. mdpi.com
Differential Pulse Polarography Concurrent analysis of dantrolene and its active metabolite in plasma. Sensitive voltammetric method for drug analysis in biological fluids. tandfonline.com

| Spectrofluorimetry | Quantification of dantrolene after chemical reduction. | A highly sensitive method based on the formation of a fluorescent product. | researchgate.net |

Computational chemistry provides powerful predictive tools that complement experimental findings. Density Functional Theory (DFT) calculations are used to estimate the relative stabilities of potential metabolites and degradation products. mdpi.com For instance, DFT has been applied to compare the Gibbs Free Energy of different isomeric structures of dantrolene oxidation products, helping to identify the most probable structures. mdpi.com

In silico metabolite prediction software, such as MetabolitePredict, can forecast the likely metabolic transformations a compound will undergo, including Phase I reactions like reduction. mdpi.com These computational algorithms rank potential metabolites based on the predicted site of metabolism. This approach, when combined with experimental techniques like EC-MS, provides a comprehensive strategy for identifying both known and novel metabolites of dantrolene, including the pathway leading to this compound and other reactive species. mdpi.com Such computational models are crucial for understanding the potential for drug-induced toxicity by predicting the formation of reactive intermediates. researchgate.net

Chromatographic and Spectrometric Methods (e.g., HPLC, EC-MS-QTOF, HRMS)

In Vitro Experimental Models

A variety of in vitro models are employed to investigate the biological effects and mechanisms of action of dantrolene, its analogues, and metabolites like this compound. These models range from subcellular fractions to primary cell cultures.

Studies on the mechanism of action of dantrolene frequently use subcellular fractions, particularly sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle. researchgate.netresearchgate.netmeadowsvets.co.uk These preparations are used in [³H]ryanodine binding assays to investigate how dantrolene and its analogues, including the physiologically inactive this compound, interact with the ryanodine (B192298) receptor calcium release channel. researchgate.netresearchgate.net

For studying cellular function, saponin-treated skinned muscle fibers are utilized. researchgate.netresearchgate.net This model allows researchers to directly assess the effects of compounds on Ca²⁺-induced Ca²⁺ release (CICR) from the SR, providing insights into the modulation of muscle contraction machinery. researchgate.netresearchgate.net

Primary cell cultures are another vital tool. For example, to study the potential therapeutic effects of dantrolene in skin disorders, primary and immortalized keratinocytes, as well as fibroblasts isolated from patients with Darier disease, have been used. embopress.org These cellular models help to examine effects on calcium signaling, endoplasmic reticulum (ER) stress, and cell adhesion. embopress.org Furthermore, neuronal cell models are used to investigate the neuroprotective effects of dantrolene against apoptosis induced by agents that disrupt calcium homeostasis, such as thapsigargin. nih.gov

Finally, human liver cytosol and recombinant enzymes are used to identify the specific enzymes responsible for the metabolism of dantrolene to this compound. researchgate.net Studies using a panel of human liver cytosol samples and recombinant aldehyde oxidase 1 (AOX1) and N-acetyltransferases (NATs) have pinpointed AOX1 as the primary enzyme for the reduction of dantrolene to this compound, and NAT2 for its subsequent acetylation. researchgate.net

Table 2: In Vitro Models in this compound-Related Research

In Vitro Model Purpose Key Application/Finding Reference(s)
Sarcoplasmic Reticulum (SR) Vesicles Study of drug binding to ryanodine receptors. Used in [³H]ryanodine and [³H]azidodantrolene binding assays. researchgate.netresearchgate.netacs.orgnih.gov
Saponin-Treated Skinned Muscle Fibers Assessment of Ca²⁺-induced Ca²⁺ release (CICR). Discriminated the effects of different dantrolene analogues on SR calcium release. researchgate.netresearchgate.net
Primary/Immortalized Keratinocytes Investigation of effects in genetic skin disorders (Darier disease). Showed dantrolene improves ER calcium retention and cell adhesion. embopress.org
Neuronal Cell Models Evaluation of neuroprotective effects. Dantrolene partially abolished thapsigargin-induced apoptosis. nih.gov

| Human Liver Cytosol & Recombinant Enzymes | Identification of metabolic enzymes. | Identified AOX1 and NAT2 as key enzymes in dantrolene's reductive metabolic pathway. | researchgate.net |

Isolated Organelle and Cellular Assays (e.g., Sarcoplasmic Reticulum Vesicles, Hepatocyte Cultures, Neuronal Cell Models)

The investigation of this compound at the subcellular and cellular levels relies on a variety of sophisticated in vitro models. These assays are crucial for elucidating the compound's mechanism of action and its metabolic fate.

Sarcoplasmic Reticulum Vesicles: Isolated sarcoplasmic reticulum (SR) vesicles from skeletal muscle are a fundamental tool for studying the direct effects of compounds on calcium release channels. This compound, a metabolite of dantrolene, has been examined for its interaction with ryanodine receptors (RyRs), which are critical for calcium release from the SR. drugbank.com Studies using SR vesicles from malignant hyperthermia-susceptible (MHS) pigs have been particularly insightful. researchgate.net For instance, research has explored the inhibition of [3H]ryanodine binding to SR vesicles by this compound, providing data on its direct interaction with the RyR complex. researchgate.netresearchgate.net These assays measure the displacement of a radiolabeled ligand (ryanodine) by the test compound, indicating a shared binding site or allosteric modulation. researchgate.netmeadowsvets.co.uk While dantrolene shows a clear inhibitory effect on RyR1, the primary isoform in skeletal muscle, this compound is considered much less potent. meadowsvets.co.uknih.gov The effect of this compound is often compared to its parent compound, dantrolene, and other analogues like azumolene (B1235849) to understand structure-activity relationships. researchgate.netresearchgate.net

Hepatocyte Cultures: Primary cultures of human and animal hepatocytes are indispensable for metabolic and toxicological research, as they retain key Phase I and Phase II enzyme activities. nih.govresearchgate.net These cultures are used to study the metabolic pathways of drugs and to screen for potential hepatotoxicity. nih.govnih.gov For this compound, hepatocyte cultures are instrumental in investigating its formation from dantrolene and its subsequent metabolism, such as acetylation to acetylthis compound. researchgate.netsmolecule.com The formation of reactive intermediates, like hydroxylamine, during this compound's metabolism is a key area of study, as these are implicated in liver injury. researchgate.netsmolecule.com Advanced co-culture models, which combine hepatocytes with other cell types like stromal cells, allow for longer-term studies (e.g., up to 4 weeks), enabling the assessment of chronic toxicity at clinically relevant concentrations. solvobiotech.com These systems provide a more predictive in vitro tool compared to short-term monocultures. solvobiotech.com

Neuronal Cell Models: Various neuronal cell lines and primary neuronal cultures are employed to assess the neuroprotective potential of compounds. ibidi.com Models like the GT1-7 hypothalamic neurosecretory cells and the HT22 immortalized mouse hippocampal cell line are used in studies of neurodegeneration and excitotoxicity. nih.govfrontiersin.org Research on dantrolene, the parent compound of this compound, has shown that it can protect neurons from cell death induced by disruptions in calcium homeostasis. nih.govnih.gov For example, dantrolene has been shown to inhibit cell death and DNA fragmentation in GT1-7 cells treated with thapsigargin, an agent that induces stress in the endoplasmic reticulum. nih.gov While direct studies on this compound in these specific models are less common, the established use of these systems for its parent compound provides a clear framework for future investigations into this compound's own potential neurological effects.

Table 1: Overview of In Vitro Models for this compound Research

Model System Key Application Typical Endpoints Measured Reference
Sarcoplasmic Reticulum (SR) Vesicles Studying direct interaction with Ryanodine Receptors (RyRs) Inhibition of [3H]ryanodine binding, 45Ca2+ release kinetics researchgate.netresearchgate.net
Primary Hepatocyte Cultures Metabolic profiling and hepatotoxicity assessment Metabolite formation (e.g., acetylthis compound), reactive intermediate trapping, cell viability nih.govresearchgate.netsmolecule.com
Neuronal Cell Cultures (e.g., GT1-7, HT22) Assessing neuroprotective or neurotoxic effects Cell viability, DNA fragmentation, intracellular Ca2+ levels, expression of neuronal markers nih.govfrontiersin.org

Recombinant Enzyme Systems for Metabolic Profiling

Recombinant enzyme systems are a cornerstone of modern metabolic profiling, offering a granular view of a drug's biotransformation. These systems utilize specific human enzymes expressed in host cells (like bacteria or insect cells), allowing researchers to pinpoint which enzyme is responsible for a particular metabolic reaction. xenotech.comsigmaaldrich.com This approach is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. xenotech.comnih.gov

The metabolism of dantrolene to its reduced form, this compound, and the subsequent acetylation of this compound, have been extensively studied using these systems. researchgate.netnih.gov Research has demonstrated that the reduction of dantrolene is not significantly catalyzed by microsomal cytochrome P450 (CYP) enzymes but occurs in the liver cytosol. researchgate.netnih.gov Studies using recombinant aldehyde oxidase 1 (AOX1) have identified it as the primary enzyme responsible for reducing dantrolene to this compound. researchgate.netnih.gov This was confirmed through experiments showing increased metabolite formation in the presence of AOX1-specific electron donors and potent inhibition by known AOX1 inhibitors. nih.gov

Furthermore, to identify the enzyme responsible for the subsequent acetylation of this compound, researchers use recombinant N-acetyltransferases (NATs). admescope.com Such studies have clearly shown that NAT2 is significantly more active in converting this compound to acetylthis compound compared to NAT1. researchgate.netnih.gov The use of these specific recombinant enzymes provides definitive evidence for the roles of AOX1 and NAT2 in the primary metabolic pathway of dantrolene to its acetylated metabolite via the this compound intermediate. researchgate.netnih.gov This knowledge is critical for understanding potential toxicity, as the AOX1-dependent formation of hydroxylamine intermediates during dantrolene reduction is a key focus of investigation. researchgate.netnih.gov

In Vivo Preclinical Animal Models

In vivo animal models are essential for evaluating the systemic effects, efficacy, and metabolic fate of a compound in a complex, living organism before human trials. ethernet.edu.et These models bridge the gap between in vitro findings and clinical application.

Disease-Specific Animal Models (e.g., Malignant Hyperthermia-susceptible Pigs, Alzheimer's Disease Mouse Models)

Malignant Hyperthermia-Susceptible (MHS) Pigs: The MHS pig model is the classical and most relevant animal model for studying malignant hyperthermia, a pharmacogenetic disorder of skeletal muscle. ukessays.commsdvetmanual.com These pigs have a genetic mutation in the ryanodine receptor (RyR1) that mirrors the human condition, making them highly susceptible to MH crises when exposed to triggering agents like halothane (B1672932) and succinylcholine. nih.govpulmonarychronicles.com Research using MHS pigs has been pivotal in demonstrating the efficacy of dantrolene, this compound's parent compound, in both preventing and treating MH. nih.govnih.gov Studies have shown that intravenous dantrolene can prevent the onset of MH, and when administered during a fulminant crisis, it can dramatically reverse the hypermetabolic state, decreasing oxygen consumption, lactate (B86563) levels, and temperature. nih.gov While dantrolene is the focus, these models provide the definitive system to test whether this compound retains any of this therapeutic activity.

Alzheimer's Disease (AD) Mouse Models: Transgenic mouse models are widely used to investigate the pathology of Alzheimer's disease and to test potential therapeutic agents. mdpi.com These models are genetically engineered to express human genes with mutations linked to familial AD, such as those for amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of hallmark AD pathologies like amyloid plaques. mdpi.comnih.gov Several studies have used AD mouse models, such as the 3xTg-AD and APP-PS1 mice, to evaluate the effects of dantrolene. nih.govnih.gov Research in aged 3xTg-AD mice demonstrated that long-term dantrolene treatment significantly reduced intraneuronal amyloid accumulation in the hippocampus. nih.gov Other studies have shown that dantrolene can improve memory and learning deficits in these mice. nih.gov The rationale for using a RyR antagonist like dantrolene stems from the hypothesis that dysregulated calcium signaling contributes to AD pathogenesis. nih.govd-nb.info These established models serve as a platform for investigating whether this compound could exert similar or complementary neuroprotective effects.

Assessment of Pharmacodynamic and Metabolic Endpoints in Animal Studies

In preclinical animal models, a range of pharmacodynamic and metabolic endpoints are assessed to characterize a compound's effects and disposition.

Pharmacodynamic Endpoints: Pharmacodynamic assessments measure the physiological and biochemical effects of the compound on the body. In the context of MHS pigs, key endpoints include the monitoring of arterial blood gases (pH, Po2, Pco2), blood lactate, serum potassium, catecholamines, oxygen consumption, and core body temperature. nih.gov Muscle contractility can also be measured directly to quantify muscle relaxation. nih.gov In neurodegenerative disease models, like the AD mice, pharmacodynamic endpoints include cognitive performance (assessed via tests like the Morris Water Maze), motor function (e.g., beam-walking assays), and neuropathological analysis (e.g., quantifying amyloid plaques or neuronal loss in specific brain regions). nih.govd-nb.info

Metabolic Endpoints: Metabolic studies in animals focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound. For this compound, this involves measuring its plasma concentration and that of its parent compound (dantrolene) and other metabolites over time to determine its pharmacokinetic profile. meadowsvets.co.uk Metabolomics, the large-scale study of small molecules, can be applied to biological samples (like blood or tissues) to get a comprehensive snapshot of metabolic changes induced by the compound. mdpi.com In studies with pigs, muscle biopsies can be taken to analyze the concentration of metabolites like glycogen, phosphocreatine, and lactate, providing direct insight into the drug's effect on muscle metabolism. nih.gov These endpoints are crucial for correlating the compound's concentration with its therapeutic or adverse effects. ethernet.edu.et

Table 2: Key Endpoints in Animal Models for this compound-Related Research

Animal Model Endpoint Type Specific Endpoints Measured Purpose Reference
MHS Pig Pharmacodynamic Rectal Temperature, Blood Lactate, Oxygen Consumption, Arterial Blood Gases To assess efficacy in preventing or treating a hypermetabolic crisis nih.gov
MHS Pig Metabolic Muscle Lactate, Glycogen, Phosphocreatine (from biopsies) To measure direct effects on muscle energy metabolism nih.gov
Alzheimer's Mouse Pharmacodynamic Morris Water Maze performance, Intraneuronal Amyloid Load, Synaptic Marker Expression To evaluate effects on cognitive function and AD-related neuropathology nih.govnih.gov
General Preclinical Metabolic Plasma concentrations of parent drug and metabolites, Metabolomic profiling of biofluids To determine pharmacokinetic profile and overall metabolic impact meadowsvets.co.ukmdpi.com

Emerging Research Frontiers and Future Directions for Aminodantrolene Investigation

Elucidating Discrepancies in Reported Biological Activity and Potency

A significant area of ongoing research is the precise determination of aminodantrolene's intrinsic biological activity and potency, where historical reports have presented some conflicting findings. Initially, some studies suggested that this compound is physiologically inactive. researchgate.net For instance, one study reported that while dantrolene (B1669809) and its analog azumolene (B1235849) were equipotent in inhibiting [3H]ryanodine binding to sarcoplasmic reticulum vesicles, this compound was found to be inactive in this assay. openmedscience.comopenmedscience.com

However, other research indicates that metabolites of dantrolene, including this compound, may possess some muscle relaxant properties. nih.gov The minor metabolic pathway for dantrolene involves nitro-reduction to this compound, which is then acetylated. meadowsvets.co.uk This acetylated metabolite, N-acetyl-aminodantrolene (compound F-490), is considered to be much less potent and likely inactive at concentrations typically achieved in clinical settings. meadowsvets.co.uk

Further complicating the picture is the finding that this compound can inhibit the hepatic mixed-function oxidase system, an effect that is blocked by its acetylation. nih.govresearchgate.net This suggests a distinct pharmacological activity separate from the primary muscle relaxant effect of its parent compound, dantrolene. The discrepancy in reported activities could stem from the different experimental systems used, the specific endpoints measured (e.g., ryanodine (B192298) receptor binding vs. enzyme inhibition), and the potential for rapid acetylation of this compound in in vivo or cellular models, which would convert it to a less active form. nih.govresearchgate.net

Future research must systematically address these discrepancies. This will require standardized, direct comparisons of this compound and dantrolene across a variety of in vitro and in vivo models. Key research questions include:

What is the direct effect of pure this compound on different isoforms of the ryanodine receptor?

How does the potency of this compound in inhibiting hepatic enzymes compare to that of dantrolene?

To what extent does the rate of acetylation vary across different species and tissues, and how does this impact the observable biological effects of this compound?

Advanced Mechanistic Characterization at the Molecular and Sub-cellular Levels

Recent research has begun to unravel the detailed molecular and subcellular mechanisms related to this compound's formation and effects. It is now understood that this compound is formed from its parent compound, dantrolene, primarily through a reduction reaction catalyzed by aldehyde oxidase 1 (AOX1), a cytosolic enzyme. annualreviews.orgresearchgate.net This reductase activity was not found in human liver microsomes but was identified in the cytosol, with the process being enhanced by the presence of N1-methylnicotinamide, an electron donor to AOX1. researchgate.netnih.gov The role of AOX1 has been supported by studies using potent inhibitors and by correlating dantrolene reduction with AOX1 marker activity in human liver cytosol samples. researchgate.netnih.gov

Following its formation, this compound undergoes acetylation to N-acetyl-aminodantrolene, a reaction predominantly catalyzed by N-acetyltransferase 2 (NAT2), rather than NAT1. researchgate.netnih.gov This two-step metabolic process—reduction by AOX1 followed by acetylation by NAT2—is a critical pathway in the disposition of dantrolene in humans. researchgate.netnih.gov

A crucial area for future mechanistic investigation is the formation of reactive intermediates during this metabolic process. Glutathione (B108866) trapping assays have revealed that a hydroxylamine (B1172632) species is formed during the AOX1-dependent reduction of dantrolene. researchgate.netnih.gov This hydroxylamine intermediate is a key focus, as such species are often implicated in drug-induced toxicities. researchgate.net The formation of this reactive metabolite, rather than the hydroxylation of this compound itself, appears to be the critical step. researchgate.netnih.gov

Future research in this area should focus on:

Direct detection and characterization of the hydroxylamine intermediate: Utilizing advanced analytical techniques to trap and identify this transient species will be crucial.

Mapping the subcellular localization of these metabolic processes: Understanding where within the cell dantrolene is reduced and this compound is acetylated can provide insights into potential sites of toxicity. annualreviews.org

Investigating the covalent binding of reactive intermediates: Determining if the hydroxylamine or other metabolites bind to cellular macromolecules like proteins or DNA can elucidate mechanisms of potential toxicity. researchgate.net

These advanced characterizations will not only clarify the specific role of this compound and its precursors in potential adverse effects but also contribute to our broader understanding of metabolic activation of nitroaromatic drugs.

Development of Novel Analytical and Predictive Tools for Metabolite Research

The advancement of research into this compound and its metabolic pathway is intrinsically linked to the development of more sophisticated analytical and predictive methodologies. Current analytical techniques for detecting metabolites often rely on established methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS). cdc.govcdc.gov For instance, HPLC with tandem mass spectrometry (MS/MS) has been used for the analysis of similar compounds in biological matrices, offering high specificity and sensitivity. cdc.gov For amino acids and related compounds, derivatization techniques are often employed to enhance detection by UV or fluorescence detectors. shimadzu.com

However, the transient and reactive nature of certain intermediates in the this compound pathway, such as the hydroxylamine metabolite, presents a significant analytical challenge. researchgate.net This necessitates the development of novel trapping and detection strategies.

In the realm of predictive tools, computational algorithms and in silico models are becoming increasingly valuable for forecasting metabolic fates and potential toxicities. mdpi.com Software like MetabolitePredict can forecast likely Phase I metabolic transformations. mdpi.com Furthermore, machine-learning algorithms are being evaluated for their ability to predict metabolite profiles from microbiome sequencing data, which could be relevant given the role of bacterial reductases in the metabolism of some nitro compounds. vdoc.pubnih.gov Predictive modeling frameworks, including random forests and support vector machines, are also being applied to metabolomics data to identify important features. nih.gov

Future directions in this domain should include:

Development of highly sensitive, real-time analytical methods: Techniques that can capture and identify short-lived reactive metabolites in complex biological systems are needed. This may involve the design of specific chemical probes that react with the hydroxylamine intermediate to form a stable, easily detectable product.

Refinement of in silico prediction of AOX-mediated metabolism: Given the species differences in AOX activity, creating more accurate human-relevant predictive models for AOX-catalyzed reactions is a priority. nih.gov

Integration of multi-omics data: Combining metabolomics data with genomics and proteomics could create comprehensive models to predict an individual's metabolic profile for dantrolene, potentially identifying those at higher risk for adverse effects based on their AOX1 and NAT2 genotypes.

The creation of these advanced tools will not only benefit this compound research but will also provide a powerful toolkit for the broader field of drug metabolism and toxicology.

Investigation of Cross-Talk with Other Biological Pathways and Drug Interactions

Understanding the interactions of this compound with other biological pathways and co-administered drugs is a critical frontier for a complete pharmacological profile. Research indicates that this compound can inhibit certain hepatic microsomal enzymes, which could affect the metabolism of other drugs. smolecule.com This inhibitory effect is reportedly blocked upon the acetylation of this compound. nih.govresearchgate.net

The metabolism of this compound itself is part of a larger network of drug-metabolizing enzymes. Its formation is dependent on aldehyde oxidase (AOX1), and its subsequent acetylation is carried out by N-acetyltransferase 2 (NAT2). researchgate.net The activity of these enzymes can be influenced by other drugs or genetic polymorphisms, creating a potential for drug-drug and gene-drug interactions.

Furthermore, the parent compound, dantrolene, has known interactions that could be influenced by its metabolism to this compound. For example, co-administration with other central nervous system depressants can lead to additive effects. drugbank.com While specific interaction studies focusing solely on this compound are limited, the potential for interactions exists at several levels:

Competition for metabolizing enzymes: Drugs that are also substrates or inhibitors of AOX1 or NAT2 could alter the formation and clearance of this compound.

Inhibition of cytochrome P450 enzymes: this compound's potential to inhibit microsomal enzymes could increase the plasma concentrations of drugs metabolized by these enzymes. smolecule.com

Pharmacodynamic interactions: The biological activities of this compound, though debated, could potentially synergize with or antagonize the effects of other drugs acting on similar or different pathways.

Potential for Derivatization and Analog Development for Research Probes

The chemical structure of this compound offers opportunities for derivatization and the development of novel analogs to serve as specialized research probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby allowing researchers to investigate the protein's function in complex biological systems. promega.com

The development of such probes from this compound could serve several purposes:

Probing Enzyme Active Sites: Analogs of this compound could be synthesized to explore the substrate-binding sites of AOX1 and NAT2. By systematically modifying the structure of this compound and assessing the impact on the rate of acetylation, for example, researchers can map the structural requirements for NAT2 substrates.

Creating Affinity-Based Probes: Attaching a reactive group or a photoaffinity label to an this compound analog could allow for the covalent labeling of its binding partners, helping to identify the specific enzymes or receptors it interacts with.

Developing Fluorescent or Radiolabeled Tracers: Incorporating a fluorescent tag or a radioisotope (like ¹¹C or ¹⁴C) into the this compound structure would enable researchers to visualize its distribution within cells and tissues, providing insights into its subcellular localization and pharmacokinetic properties. openmedscience.com Isotope-labeled versions of the parent compound, dantrolene, have already been synthesized for use in imaging studies. openmedscience.comopenmedscience.com

The synthesis of conformationally constrained analogs could also help to define the optimal three-dimensional structure for binding to its target proteins. openmedscience.com Such research would not only provide valuable tools for studying the specific pharmacology of this compound but would also contribute to the broader field of medicinal chemistry by providing new scaffolds for probe and drug development. researchgate.net

Contribution to Comprehensive Drug Disposition and Safety Science Frameworks

The in-depth study of this compound's metabolic pathway and biological effects serves as a valuable case study for constructing more comprehensive frameworks in drug disposition and safety science. The journey of its parent compound, dantrolene, from administration to its ultimate metabolic fate, encapsulates several key principles of modern pharmacology and toxicology.

The metabolism of dantrolene to this compound by a non-P450 enzyme (AOX1) highlights the growing recognition of the importance of these alternative pathways in drug disposition. annualreviews.orgresearchgate.net For a long time, cytochrome P450 enzymes were the primary focus of drug metabolism studies, but it is now clear that enzymes like AOX1 play a significant role. annualreviews.org

Furthermore, the metabolic activation of dantrolene to a reactive hydroxylamine intermediate during its reduction to this compound is a classic example of toxication. researchgate.netnih.gov Understanding this process—from the enzymes involved (AOX1) to the subsequent detoxification step (acetylation by NAT2)—provides a model for assessing the risk of similar bioactivation pathways for other nitroaromatic drug candidates. This knowledge helps in the development of predictive models that can identify structural alerts for toxicity early in the drug development process. researchgate.net

By thoroughly characterizing the entire disposition of dantrolene, including the formation and effects of this compound, researchers can contribute to:

Improved predictive models for drug metabolism: Incorporating data on non-P450 enzymes like AOX will enhance the accuracy of in silico and in vitro models.

Better understanding of idiosyncratic drug reactions: The involvement of enzymes with known genetic polymorphisms, like NAT2, in the this compound pathway can help explain inter-individual differences in drug response and susceptibility to adverse effects.

Development of translational biomarkers: Identifying stable downstream metabolites or markers of target engagement could lead to biomarkers that can be used in both preclinical and clinical settings to monitor drug exposure and effect.

Ultimately, the detailed investigation of this compound contributes to a more holistic and predictive approach to safety science, moving the field away from a reactive to a more proactive stance in ensuring the safety of new medicines.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for aminodantrolene, and how can researchers validate its purity and structural integrity?

  • Methodological Answer : this compound (ADNTN) is synthesized as a metabolite of dantrolene via methods detailed in Amano et al. (2018) . To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection and compare retention times against reference standards. Structural integrity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) .

Q. What in vitro assays are recommended for initial pharmacological assessment of this compound’s activity?

  • Methodological Answer : Begin with enzyme inhibition assays targeting aldehyde oxidase (AO), as ADNTN’s interaction with AO has been documented . Use recombinant human AO isoforms in phosphate buffer (pH 7.4) with phenacetin as a substrate. Measure IC₅₀ values via spectrophotometric detection of metabolite formation. Include positive controls (e.g., raloxifene) and negative controls (vehicle-only) to validate assay conditions. Dose-response curves should be generated using at least six concentrations in triplicate .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer : Key properties include solubility (in aqueous and organic solvents), logP (partition coefficient), and pKa. Use shake-flask methods for solubility testing and reverse-phase HPLC for logP determination. For pKa, employ potentiometric titration or UV-spectroscopic pH-dependent assays. Cross-reference data with computational predictions (e.g., ACD/Labs or ChemAxon) to identify discrepancies. Report all conditions (temperature, ionic strength) in supplementary materials .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s metabolite interactions in complex biological systems?

  • Methodological Answer : Use hepatic microsomal incubations supplemented with NADPH to study phase I metabolism. Combine with LC-MS/MS to identify metabolites. For in vivo relevance, employ perfused liver models or primary hepatocyte co-cultures. Include isotopically labeled ADNTN (e.g., ¹⁴C or deuterated analogs) to track metabolic pathways. Control for interspecies differences by comparing human, rat, and mouse microsomes .

Q. How can contradictory data on this compound’s efficacy in different model systems be systematically analyzed?

  • Methodological Answer : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess bias, heterogeneity, and experimental variability . Meta-analyses should stratify data by model type (e.g., cell lines vs. animal models), dosing regimens, and endpoint measurements. Use funnel plots to detect publication bias. For in vitro-in vivo discrepancies, evaluate bioavailability factors (e.g., protein binding, membrane permeability) via physiologically based pharmacokinetic (PBPK) modeling .

Q. What advanced computational modeling approaches are suitable for predicting this compound’s binding affinities and off-target effects?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions with AO and cytochrome P450 isoforms. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. For off-target profiling, use cheminformatics tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach). Cross-validate with kinase inhibition panels and transcriptomic data from public repositories (e.g., ChEMBL or LINCS) .

Methodological Best Practices

  • Data Reporting : Include raw data tables (e.g., NMR shifts, IC₅₀ values) in appendices, formatted per journal guidelines .
  • Experimental Replication : Design studies with ≥3 independent replicates and report mean ± SD. Use power analysis to determine sample sizes .
  • Literature Synthesis : Use specialized chemistry databases (e.g., SciFinder, Reaxys) to contextualize findings within existing research .

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Aminodantrolene

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